molecular formula C24H18FN3O B2433993 5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 1185011-18-0

5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No. B2433993
CAS RN: 1185011-18-0
M. Wt: 383.426
InChI Key: PWZGFAISYGEGFW-UHFFFAOYSA-N
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Description

“5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one” is a complex organic compound. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with benzyl and fluorobenzyl substituents. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazoloquinoline core and the benzyl and fluorobenzyl substituents. For example, the benzylic position is often reactive towards both nucleophilic and electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could influence its lipophilicity and therefore its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrazoloquinoline compounds are studied for their potential as kinase inhibitors or other types of enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. As with all new compounds, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further elucidation of its synthesis, determination of its molecular structure, investigation of its reactivity, and exploration of its potential biological activities .

properties

IUPAC Name

5-benzyl-2-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c25-19-10-6-9-18(13-19)15-28-24(29)21-16-27(14-17-7-2-1-3-8-17)22-12-5-4-11-20(22)23(21)26-28/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZGFAISYGEGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

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